molecular formula C11H10BrCl2NOS B3018157 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride CAS No. 1052530-78-5

2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride

Cat. No.: B3018157
CAS No.: 1052530-78-5
M. Wt: 355.07
InChI Key: FCBRBGAFRAPDLN-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride is a halogenated thiazole derivative characterized by a brominated and methoxy-substituted phenyl ring at the 2-position and a chloromethyl group at the 4-position of the thiazole core.

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNOS.ClH/c1-15-10-3-2-7(12)4-9(10)11-14-8(5-13)6-16-11;/h2-4,6H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBRBGAFRAPDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the Bromine Atom: Bromination is carried out using bromine or bromine-containing reagents.

    Methoxylation: The methoxy group is introduced through methylation reactions.

    Chloromethylation: The chloromethyl group is added using chloromethylating agents.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the bromine or chloromethyl groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chloromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can produce amine derivatives.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be modified to create more complex molecules, which are essential for developing new materials or chemical processes.

Biology

In biological research, it is used to study enzyme inhibition and protein interactions. The unique structure allows it to interact specifically with target proteins, providing insights into biochemical pathways.

Medicine

Research indicates potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antibacterial and antifungal properties.
  • Anticancer Activity : Preliminary research suggests it may inhibit cancer cell proliferation through specific molecular interactions.

Industry

The compound is utilized in the development of new materials, particularly in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Properties

A study demonstrated that analogs of 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing effectiveness at low concentrations.

CompoundMIC (µg/mL)Bacterial Strain
Compound A15S. aureus
Compound B30E. coli

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal indicated that this compound inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis. The study involved cell viability assays and flow cytometry analysis.

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
Compound C4030

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The bromine and chloromethyl groups play a crucial role in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with similar thiazole derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Thiazole Positions) Melting Point (°C) Purity (%) Price (per 1g)
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride (N/A) C₁₁H₁₀BrClN₂OS·HCl ~325.96 (as per ) 2: 5-Br, 2-OCH₃-phenyl; 4: Cl-CH₂ N/A N/A Discontinued
5-Bromo-4-(chloromethyl)-2-phenyl-1,3-thiazole (4771-35-1) C₁₀H₇BrClNS 288.59 2: Phenyl; 4: Cl-CH₂; 5: Br N/A N/A N/A
4-(Chloromethyl)-2-phenyl-1,3-thiazole (4771-31-7) C₁₀H₈ClNS 217.70 2: Phenyl; 4: Cl-CH₂ 49–50 97 Not listed
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride (N/A) C₁₀H₈BrClN₂S·HCl 347.06 2: 3-Br-phenyl; 4: Cl-CH₂ N/A N/A $399.00 (1g)
4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride (N/A) C₁₁H₁₁ClN₂S·HCl 282.19 2: 4-CH₃-phenyl; 4: Cl-CH₂ N/A N/A €822.00 (1g)
Key Observations:
  • Substituent Effects : The 5-bromo-2-methoxyphenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to simpler phenyl or bromophenyl substituents in analogues. This may influence binding affinity in biological systems .
  • Molecular Weight: The hydrochloride salt form increases molecular weight (~325.96 vs.
  • Commercial Availability : The target compound is discontinued, while analogues like 2-(3-bromophenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride remain available, reflecting demand for specific substituent patterns .
Antimicrobial Activity:

Thiazole derivatives with chloromethyl groups, such as those synthesized in , exhibit moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) via membrane disruption or enzyme inhibition .

Antioxidant Potential:

Thiazoles with hydrazineyl moieties (e.g., 2c in ) demonstrate DPPH radical scavenging activity (IC₅₀ ~45–60 µg/mL), attributed to electron-donating groups like hydroxyl or methoxy substituents . The target compound’s 2-methoxy group may confer similar antioxidant properties, though experimental validation is needed.

Biological Activity

2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride is a synthetic compound belonging to the thiazole family. Its unique structure, characterized by a bromine atom, a methoxy group, and a chloromethyl group attached to a thiazole ring, makes it an interesting candidate for various biological applications. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by recent research findings.

  • Molecular Formula : C11H10BrClNOS
  • Molecular Weight : 355.1 g/mol
  • CAS Number : 1052530-78-5

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The bromine and chloromethyl groups facilitate binding to target proteins or enzymes, which can lead to inhibition or modulation of their activity. The methoxy group enhances the compound's solubility and bioavailability, potentially improving its therapeutic efficacy.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of thiazole compounds have shown significant inhibition against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli< 29 μg/mL
Staphylococcus aureus< 40 μg/mL
Candida albicans< 207 μg/mL

These results indicate that compounds similar to this compound may effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have indicated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, molecular docking studies suggest that the compound can bind effectively to cancer-related targets, inhibiting their function and leading to reduced cell proliferation .

Case Studies

  • Study on Acetylcholinesterase Inhibition :
    A study conducted on thiazole derivatives showed promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound exhibited an IC50 value of 2.7 µM in vitro, indicating strong inhibitory activity .
  • Molecular Docking Studies :
    Docking simulations revealed that the compound binds favorably to the active sites of target proteins involved in cancer progression and microbial resistance. These interactions were analyzed through molecular dynamics simulations, providing insights into the stability and binding affinity of the compound .

Q & A

Q. Critical Conditions :

  • Temperature control (70–80°C for cyclization).
  • Anhydrous solvents to prevent hydrolysis of the chloromethyl group.
  • Catalytic acids (e.g., H₂SO₄) to accelerate cyclization .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?

Answer:
Key techniques include:

  • ¹H/¹³C NMR :
    • Chloromethyl group protons (CH₂Cl) appear as a singlet at δ 4.5–5.0.
    • Methoxy protons (OCH₃) resonate at δ 3.8–4.0.
    • Aromatic protons from bromophenyl groups show splitting patterns between δ 7.0–8.0 .
  • FT-IR :
    • C-Cl stretching at 650–750 cm⁻¹.
    • Thiazole ring C=N/C-S vibrations at 1500–1600 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks confirming the molecular weight (e.g., [M+H]⁺ for C₁₁H₁₀BrClN₂OS) .

Advanced: How can molecular docking studies be optimized to evaluate interactions between this compound and target proteins?

Answer:

  • Protein Preparation : Retrieve target structures (e.g., fungal CYP51 or bacterial DNA gyrase) from the PDB. Optimize hydrogen bonding networks and remove water molecules .
  • Ligand Preparation : Generate 3D conformers of the compound and assign partial charges using tools like AutoDock Tools.
  • Grid Parameters : Set grid boxes to encompass active sites (e.g., 60 × 60 × 60 ų) with 0.375 Å spacing.
  • Validation : Compare docking scores (e.g., binding energy < −7 kcal/mol) with known inhibitors. Validate poses using RMSD clustering (<2.0 Å) .

Advanced: What crystallographic strategies resolve structural ambiguities in thiazole derivatives, and how do intermolecular forces stabilize the crystal lattice?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K.
    • Structure Solution: Direct methods (SHELXS) and refinement (SHELXL) to R₁ < 0.05.
  • Key Observations :
    • Dihedral angles between thiazole and aryl groups (e.g., 0.5–7.4°) indicate planarity.
    • Intermolecular C-H···Cl and C-H···O hydrogen bonds (2.8–3.2 Å) stabilize packing .

Q. Example Data (Analogous Compound) :

ParameterValue
Space GroupP1
Unit Cell (Å)a=7.44, b=12.31, c=16.81
α/β/γ (°)88.6, 84.1, 89.2
R-factor0.058

Basic: What safety protocols are recommended for handling and storing this compound?

Answer:

  • Storage : In airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the chloromethyl group .
  • Handling :
    • Use PPE (gloves, goggles, lab coat).
    • Work in a fume hood to avoid inhalation of fine particles.
  • Decontamination : Neutralize spills with 10% sodium bicarbonate before disposal .

Advanced: How can conflicting biological activity data between studies on similar thiazoles be systematically addressed?

Answer:

  • Assay Standardization :
    • Use consistent microbial strains (e.g., S. aureus ATCC 25923) and DPPH concentrations (100 μM) for antioxidant tests.
  • Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).
  • Statistical Analysis : Apply ANOVA or t-tests to compare IC₅₀ values across studies. Address outliers via Grubbs’ test .

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